2-Amino-3-(2-methoxyethoxy)propanamide
CAS No.:
Cat. No.: VC18111676
Molecular Formula: C6H14N2O3
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H14N2O3 |
|---|---|
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | 2-amino-3-(2-methoxyethoxy)propanamide |
| Standard InChI | InChI=1S/C6H14N2O3/c1-10-2-3-11-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H2,8,9) |
| Standard InChI Key | CJAIEMVUBWAJBD-UHFFFAOYSA-N |
| Canonical SMILES | COCCOCC(C(=O)N)N |
Introduction
Chemical Identity and Structural Analysis
Molecular Structure and Formula
2-Amino-3-(2-methoxyethoxy)propanamide (C₆H₁₄N₂O₄) features a three-carbon chain with distinct functional groups:
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Amino group (-NH₂) at the second carbon.
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2-Methoxyethoxy group (-OCH₂CH₂OCH₃) at the third carbon.
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Amide group (-CONH₂) at the terminal carbon.
The methoxyethoxy substituent introduces ether linkages, enhancing solubility in polar solvents compared to simpler alkyl or aryl analogs .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₄N₂O₄ |
| Molecular Weight | 178.19 g/mol (calculated) |
| Hydrogen Bond Donors | 3 (2 × NH₂, 1 × CONH₂) |
| Hydrogen Bond Acceptors | 5 (3 × ether O, 2 × amide) |
Stereochemical Considerations
Physicochemical Properties
Solubility and Partitioning
The methoxyethoxy group’s polarity suggests moderate water solubility, while the amide and amino groups facilitate hydrogen bonding. Predicted logP (octanol-water partition coefficient) values, extrapolated from analogs like N-benzyl-2-amino-3-methoxypropionamide (logP ≈ 0) , indicate balanced lipophilicity, making the compound suitable for drug delivery systems requiring membrane permeability.
Stability and Reactivity
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Thermal Stability: Ether and amide bonds are generally stable under physiological conditions but may hydrolyze under strong acidic or basic environments.
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Oxidative Sensitivity: The amino group may undergo oxidation, necessitating inert storage conditions .
Hypothetical Synthesis Pathways
Nucleophilic Substitution
A plausible route involves reacting 3-bromo-propanamide with sodium 2-methoxyethoxide:
This method mirrors strategies used for synthesizing N-benzyl-3-methoxypropanamide derivatives .
Protective Group Strategies
Temporary protection of the amino group (e.g., using tert-butoxycarbonyl, BOC) could prevent side reactions during etherification, followed by deprotection under mild acidic conditions .
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